molecular formula C22H19N3 B15054227 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine

5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine

Cat. No.: B15054227
M. Wt: 325.4 g/mol
InChI Key: XUOBRJVXYOVTTO-UHFFFAOYSA-N
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Description

5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, in particular, features a benzyl group and two phenyl groups attached to the imidazole ring, which may confer specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts . For instance, a common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale imidazole synthesis apply. These often involve batch or continuous flow processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Properties

Molecular Formula

C22H19N3

Molecular Weight

325.4 g/mol

IUPAC Name

5-benzyl-2,2-diphenylimidazol-4-amine

InChI

InChI=1S/C22H19N3/c23-21-20(16-17-10-4-1-5-11-17)24-22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H2,23,25)

InChI Key

XUOBRJVXYOVTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(N=C2N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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